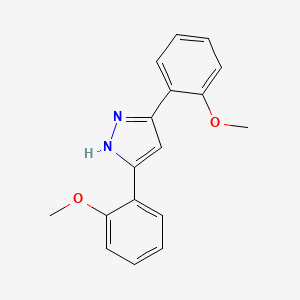
4-(difluoromethoxy)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethoxy)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-1H-pyrazole typically involves the reaction of pyrazole with difluoromethylating agents. One common method includes the use of difluoromethyl ether as a reagent under controlled conditions to introduce the difluoromethoxy group onto the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis process.
化学反应分析
Types of Reactions
4-(Difluoromethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-(Difluoromethoxy)-1H-pyrazole has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
作用机制
The mechanism of action of 4-(difluoromethoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
4-(Difluoromethoxy)-1H-pyrazole can be compared with other similar compounds, such as:
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group and exhibit similar chemical behaviors.
Trifluoromethylated Compounds: While these compounds contain a trifluoromethyl group instead of a difluoromethoxy group, they are often used in similar applications due to their fluorinated nature.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other fluorinated compounds.
属性
CAS 编号 |
2306173-79-3 |
|---|---|
分子式 |
C4H4F2N2O |
分子量 |
134.08 g/mol |
IUPAC 名称 |
4-(difluoromethoxy)-1H-pyrazole |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-7-8-2-3/h1-2,4H,(H,7,8) |
InChI 键 |
IVNXAHIKUSLXSU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1)OC(F)F |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



